1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,7-dihydro-1,3-dipropyl-

Description

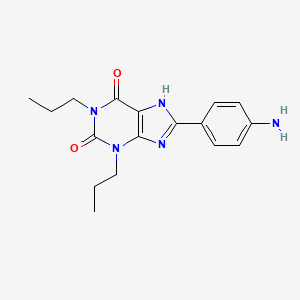

The compound 1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,7-dihydro-1,3-dipropyl- (hereafter referred to as the "target compound") is a purine derivative with a 2,6-dione core. Its structure features:

Properties

CAS No. |

102587-80-4 |

|---|---|

Molecular Formula |

C17H21N5O2 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

8-(4-aminophenyl)-1,3-dipropyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C17H21N5O2/c1-3-9-21-15-13(16(23)22(10-4-2)17(21)24)19-14(20-15)11-5-7-12(18)8-6-11/h5-8H,3-4,9-10,18H2,1-2H3,(H,19,20) |

InChI Key |

OVKATKHCHDIEJO-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,9-dihydro-1,3-dipropyl- typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with appropriate reagents to introduce the desired substituents. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,9-dihydro-1,3-dipropyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted products.

Scientific Research Applications

1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,9-dihydro-1,3-dipropyl- has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,9-dihydro-1,3-dipropyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary, but they often include key signaling cascades involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Functional and Pharmacological Differences

Substitution-Driven Activity

- 8-position modifications: The 4-aminophenyl group in the target compound may enhance binding to receptors requiring aromatic or polar interactions (e.g., kinases or GPCRs), contrasting with phenylmethyl (non-polar) in CAS 108670-88-8 . Linagliptin’s 8-piperidinyl group is critical for DPP-4 inhibition, demonstrating that bulky 8-substitutions favor enzyme-targeted activity .

Alkyl chain length :

Solubility and Bioavailability

- The 4-aminophenyl group’s polarity may improve aqueous solubility compared to purely alkyl-substituted analogs like 8-cyclopentyl derivatives (e.g., CAS 133633-09-7, logP ~3.5) .

- Proxyphylline ’s 7-(2-hydroxypropyl) group enhances water solubility (used in IV formulations), whereas the target compound’s dipropyl groups may limit this .

Biological Activity

1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,7-dihydro-1,3-dipropyl-, commonly referred to as a purine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C17H21N5O2

- Molecular Weight : 327.4 g/mol

- CAS Number : 102587-80-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity to target proteins.

Enzyme Inhibition

Studies have shown that purine derivatives can act as inhibitors for several enzymes. For instance:

- AChE Inhibition : A related compound demonstrated potent acetylcholinesterase (AChE) inhibition with an IC50 value of 0.089 µM, highlighting the potential neuroprotective effects of purine derivatives .

- Kinase Inhibition : The compound may also exhibit inhibitory activity against various kinases involved in cancer progression and inflammation.

Antimicrobial Activity

Research indicates that certain purine derivatives possess antimicrobial properties. For example:

- Antibacterial Activity : In vitro studies have revealed that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

Study on Anticancer Properties

A recent study investigated the anticancer potential of several purine derivatives, including our compound of interest. The findings suggested that these compounds could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

| Compound | Type | IC50 (µM) | Target |

|---|---|---|---|

| Compound A | AChE Inhibitor | 0.089 | AChE |

| Compound B | Antibacterial | 0.025 | E. coli |

| Compound C | Anticancer | Varies | Multiple |

Research on Neuroprotective Effects

Another study focused on the neuroprotective effects of purine derivatives in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for diseases like Alzheimer's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.